molecular formula C19H18N2O2 B5769433 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B5769433
M. Wt: 306.4 g/mol
InChI Key: MLZRCBNKZQWEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a quinoline moiety and a dimethylphenoxy group

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-6-3-10-17(14(13)2)23-12-18(22)21-16-9-4-7-15-8-5-11-20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZRCBNKZQWEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Formation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of 2,3-dimethylphenoxyacetic acid: The 2,3-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dimethylphenoxyacetic acid.

    Formation of 2-(2,3-dimethylphenoxy)acetyl chloride: The 2,3-dimethylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with quinoline-8-amine: Finally, the 2-(2,3-dimethylphenoxy)acetyl chloride is reacted with quinoline-8-amine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and quinoline moieties.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives at the acetamide moiety.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)acetamide: Unique due to the presence of both a quinoline and a dimethylphenoxy group.

    2-(2,3-dimethylphenoxy)-N-(quinolin-6-yl)acetamide: Similar structure but with the quinoline moiety at a different position.

    2-(2,3-dimethylphenoxy)-N-(pyridin-8-yl)acetamide: Similar structure but with a pyridine moiety instead of quinoline.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.